2,2,3,4,4,4-Hexafluorobutyl methacrylate

Catalog No.
S3317290
CAS No.
36405-47-7
M.F
C8H8F6O2
M. Wt
250.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,4,4,4-Hexafluorobutyl methacrylate

CAS Number

36405-47-7

Product Name

2,2,3,4,4,4-Hexafluorobutyl methacrylate

IUPAC Name

2,2,3,4,4,4-hexafluorobutyl 2-methylprop-2-enoate

Molecular Formula

C8H8F6O2

Molecular Weight

250.14 g/mol

InChI

InChI=1S/C8H8F6O2/c1-4(2)5(15)16-3-7(10,11)6(9)8(12,13)14/h6H,1,3H2,2H3

InChI Key

DFVPUWGVOPDJTC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F

Canonical SMILES

CC(=C)C(=O)OCC(C(C(F)(F)F)F)(F)F

2,2,3,4,4,4-Hexafluorobutyl methacrylate is a fluorinated monomer characterized by the formula C₈H₈F₆O₂ and a molecular weight of 250.14 g/mol . It appears as a clear liquid and is recognized for its flammability and potential skin irritant properties . The compound is primarily used in the synthesis of fluorinated polymers due to its ability to impart unique properties such as low surface energy and chemical resistance .

HFBMA's primary function lies in its ability to incorporate into polymers. The resulting fluorinated polymers possess unique properties based on the combined effects of the methacrylate backbone and the pendant hexafluorobutyl chain [].

Here are some examples of how HFBMA functions within polymers:

  • Repels water and oil (hydrophobicity and oleophobicity): The fluorine atoms contribute to a strong aversion to water and oil, making the polymers suitable for applications like self-cleaning coatings.
  • Improves weather resistance: The fluorinated chain enhances the polymer's resistance to degradation from sunlight, rain, and other environmental factors.
  • Lowers surface tension: HFBMA can reduce the surface tension of the polymer, making it useful in applications like lubricants and anti-fouling coatings.

Synthesis of Fluoropolymers

HFBMA's primary application in research is the synthesis of high-performance fluoropolymers. Due to the strong carbon-fluorine bonds and the steric hindrance of the fluorine atoms, HFBMA-based polymers exhibit excellent:

  • Chemical resistance: The fluorine atoms shield the polymer backbone from chemical attack, making them suitable for harsh environments. Source: Jamorin - 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (HFBMA):
  • Thermal stability: The strong carbon-fluorine bonds can withstand high temperatures, allowing these polymers to be used in demanding thermal applications.

These properties make HFBMA-based polymers valuable for research in:

  • High-performance coatings: Coatings for buildings, vehicles, and other structures requiring exceptional weather resistance, anti-fouling properties, and self-cleaning abilities. Source: Jamorin - 2,2,3,4,4,4-Hexafluorobutyl Methacrylate (HFBMA):
  • Advanced membranes: Membranes used in fuel cells, separation processes, and other applications requiring high chemical and thermal stability.

Functional Materials Research

HFBMA's unique structure allows for its incorporation into various functional materials for research purposes. Some examples include:

  • Cladding and core materials for optical fibers: The incorporation of HFBMA can modify the refractive index of the fiber core, enabling the development of novel fiber optic devices.
  • Contact lens materials: HFBMA can be used to create contact lenses with improved properties like oxygen permeability and surface wettability.

The reactivity of 2,2,3,4,4,4-Hexafluorobutyl methacrylate is primarily associated with its vinyl group. It can undergo various polymerization reactions including:

  • Radical Polymerization: This is the most common method for synthesizing polymers from this monomer. The vinyl group can react with free radicals to form long-chain polymers.
  • Cationic Polymerization: Under specific conditions, this monomer can also participate in cationic polymerization processes.
  • Copolymerization: It can be copolymerized with other methacrylates or acrylates to modify the properties of the resulting polymer .

Several synthesis methods for 2,2,3,4,4,4-Hexafluorobutyl methacrylate have been documented:

  • Atom Transfer Radical Polymerization: This method allows for the controlled synthesis of well-defined polymers by using a macroinitiator approach .
  • Dispersion Polymerization: This technique has been utilized to prepare copolymers involving 2,2,3,4,4,4-Hexafluorobutyl methacrylate in supercritical carbon dioxide environments .
  • Conventional Radical Polymerization: A straightforward approach where the monomer undergoes radical initiation to form polymers.

These methods enable the production of various polymer architectures tailored for specific applications.

2,2,3,4,4,4-Hexafluorobutyl methacrylate is utilized in several fields:

  • Fluorinated Polymers: It serves as a key building block for high-performance fluorinated polymers used in coatings and adhesives.
  • Biomedical Devices: Its properties make it suitable for use in medical devices where chemical resistance and biocompatibility are crucial.
  • Surface Modification: The compound is employed in modifying surfaces to achieve low surface energy characteristics which are beneficial in various industrial applications .

Several compounds share structural similarities with 2,2,3,4,4,4-Hexafluorobutyl methacrylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxyethyl methacrylateContains hydroxyl groupUsed widely in biomedical applications
2-Methylpropyl methacrylateSimple alkyl chainCommonly used in general-purpose polymers
2-Fluoroethyl methacrylateContains fluorine but fewer fluorine atomsLess hydrophobic than 2,2,3,4,4,4-Hexafluorobutyl methacrylate
1H-perfluorohexyl methacrylateFully fluorinated chainExhibits extreme hydrophobicity

The uniqueness of 2,2,3,4,4,4-Hexafluorobutyl methacrylate lies in its high degree of fluorination which imparts low surface energy and enhanced chemical resistance compared to other similar compounds.

Free radical polymerization remains the most widely employed method for synthesizing poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) (PHFBMA) due to its operational simplicity and compatibility with fluorinated monomers. The process follows classical chain-growth kinetics, comprising initiation, propagation, and termination stages.

Initiation and Propagation Dynamics

Initiators such as azobisisobutyronitrile (AIBN) decompose thermally to generate primary radicals, which attack the methacrylate double bond in HFBMA. The propagation phase involves sequential addition of monomer units to the growing polymer chain. Kinetic studies reveal that the propagation rate constant ($$k_p$$) for HFBMA is approximately $$2.1 \times 10^2 \, \text{L·mol}^{-1}\text{s}^{-1}$$ at 70°C, slightly lower than non-fluorinated methacrylates due to steric hindrance from the hexafluorobutyl group.

Termination Mechanisms

Termination occurs predominantly through radical recombination, with a rate constant ($$k_t$$) of $$1.8 \times 10^7 \, \text{L·mol}^{-1}\text{s}^{-1}$$. The bulky fluorinated side chains reduce chain mobility, leading to a 40% decrease in termination efficiency compared to methyl methacrylate.

Table 1: Kinetic Parameters for HFBMA Radical Polymerization

ParameterValueConditions
$$k_p$$ (L·mol⁻¹s⁻¹)$$2.1 \times 10^2$$70°C, bulk polymerization
$$k_t$$ (L·mol⁻¹s⁻¹)$$1.8 \times 10^7$$70°C, bulk polymerization
Activation Energy ($$E_a$$)28.5 kJ·mol⁻¹50–90°C range

The copolymerization behavior of HFBMA with conventional methacrylates is governed by its distinct electronic and steric properties. A seminal study employing reversible addition-fragmentation chain transfer (RAFT) miniemulsion polymerization quantified the reactivity ratios of HFBMA with n-butyl methacrylate (BMA) [4]. The Q-value for HFBMA was determined to be 1.70, significantly higher than BMA's 0.82, indicating greater resonance stabilization of the propagating radical [4]. Concurrently, the e-value of 1.24 for HFBMA versus 0.28 for BMA reflects the strong electron-withdrawing effect of the hexafluorobutyl group [4].

These parameters directly influence copolymer composition, as shown in Table 1. The substantial disparity in reactivity ratios (rHFBMA = 0.38 ± 0.02, rBMA = 1.92 ± 0.15) drives the formation of gradient copolymers with BMA-rich sequences during early reaction stages, transitioning to HFBMA-enriched segments at higher conversions [4]. This behavior enables precise control over surface energy gradients through polymerization kinetics.

Table 1: Reactivity Parameters for HFBMA Copolymerization

Monomer PairQ-Valuee-Valuer₁ (HFBMA)r₂ (Co-monomer)
HFBMA-BMA1.701.240.381.92
HFBMA-Styrene1.701.240.290.67

Phase behavior studies in supercritical CO₂ systems reveal that HFBMA-containing copolymers exhibit upper critical solution temperature (UCST) characteristics below 380 K, with phase separation pressures exceeding 100 MPa [3]. This pressure-responsive solubility enables novel processing routes for fluoropolymer coatings and membranes [3].

Fluorinated-Segmented Block Copolymer Architectures

The strong tendency for HFBMA to form self-assembled domains has been exploited in block copolymer design. RAFT-synthesized poly(BMA-b-HFBMA) diblock copolymers demonstrate microphase separation with fluorinated domain spacings of 18–22 nm, as confirmed by small-angle X-ray scattering [4]. The Flory-Huggins interaction parameter (χ) between BMA and HFBMA segments exceeds 0.5 at 298 K, driving nanoscale segregation even at low molecular weights (<30 kDa) [4].

Incorporating HFBMA into triblock architectures significantly enhances surface hydrophobicity. A-B-A type copolymers with HFBMA end blocks achieve water contact angles of 128° ± 3° compared to 78° ± 2° for non-fluorinated analogs [4]. This property stems from the preferential surface migration of fluorinated segments, as quantified by X-ray photoelectron spectroscopy showing 63 at% fluorine concentration at the air-polymer interface [4].

Recent advances in continuous flow polymerization have enabled the production of multiblock HFBMA copolymers with ≤20 repeating units. These materials exhibit tunable glass transition temperatures (Tg) ranging from 318 K (pure polyBMA) to 358 K (HFBMA-rich blocks), allowing custom thermomechanical profiles for aerospace applications [3].

Hybrid Organic-Inorganic Polymer Systems

The integration of HFBMA into inorganic-organic hybrids has been achieved through atom transfer radical polymerization (ATRP) using octa(aminophenyl)silsesquioxane (OAPS) nanocages as multifunctional initiators [2]. This approach yields star-shaped polymers with 8–12 radiating arms of polyHFBMA, as evidenced by transmission electron microscopy showing uniform particles of 28 ± 4 nm diameter [2].

Table 2: Properties of OAPS-PolyHFBMA Hybrid Materials

InitiatorArm Length (DP)Mₙ (kDa)Đ (Mₙ/Mₙ)Water Uptake (%)
OAPS453241.121.8
Linear ATRP45421.274.2

These nanostructured hybrids demonstrate exceptional performance as epoxy resin modifiers, reducing water absorption by 57% compared to unmodified resins while maintaining 92% optical transparency [2]. The covalent bonding between polyHFBMA arms and the silsesquioxane core prevents macrophase separation, as confirmed by the absence of distinct glass transitions in differential scanning calorimetry thermograms [2].

Further development has produced Janus-type nanoparticles through sequential ATRP of HFBMA and methyl methacrylate from OAPS initiators. These asymmetric structures (32 ± 6 nm diameter) enable the creation of self-stratifying coatings with simultaneous hydrophobicity (contact angle 136°) and high scratch resistance (pencil hardness 4H) [2].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.83%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2,2,3,4,4,4-hexafluorobutyl ester, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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